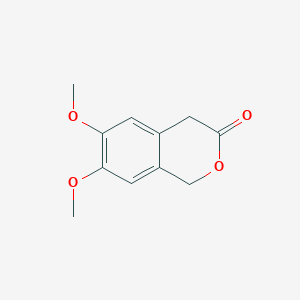

6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 345781. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6,7-dimethoxy-1,4-dihydroisochromen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-13-9-3-7-5-11(12)15-6-8(7)4-10(9)14-2/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZRPKWKRMROBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2COC(=O)CC2=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70319479 | |

| Record name | 6,7-Dimethoxy-1,4-dihydro-3H-2-benzopyran-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70319479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16135-41-4 | |

| Record name | 16135-41-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Dimethoxy-1,4-dihydro-3H-2-benzopyran-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70319479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known physicochemical properties of the compound 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one (CAS No: 16135-41-4). Due to the limited availability of experimentally derived data in peer-reviewed literature, this document primarily presents computationally predicted properties sourced from comprehensive chemical databases. These properties are essential for researchers engaged in drug discovery and development, offering foundational information for further investigation. This guide also outlines general experimental protocols for determining key physicochemical parameters and highlights the current gaps in knowledge regarding this specific molecule.

Chemical Identity

IUPAC Name: 6,7-dimethoxy-1,4-dihydroisochromen-3-one[1]

Synonyms: 6,7-dimethoxyisochroman-3-one, 6,7-dimethoxy-1,4-dihydroisochromen-3-one, 3H-2-Benzopyran-3-one, 1,4-dihydro-6,7-dimethoxy-[1]

Molecular Formula: C₁₁H₁₂O₄[1]

Chemical Structure:

Physicochemical Properties

The following table summarizes the available computed physicochemical data for this compound. It is critical to note that these are predicted values and await experimental verification.

| Property | Value | Source |

| Molecular Weight | 208.21 g/mol | PubChem[1] |

| XLogP3 | 1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 208.07355886 Da | PubChem[1] |

| Topological Polar Surface Area | 44.8 Ų | PubChem[1] |

| Heavy Atom Count | 15 | PubChem[1] |

| Complexity | 241 | PubChem[1] |

Spectroscopic Data

While specific spectral data with peak assignments are not available in the public domain, the PubChem database indicates the existence of the following spectral information:

-

Infrared (IR) Spectra: References to FTIR spectra, including techniques like KBr wafer and ATR-Neat, are available.[1]

-

Nuclear Magnetic Resonance (NMR) Spectra: The availability of ¹H NMR and ¹³C NMR spectra is noted.[1]

-

Mass Spectrometry (MS): MS-MS data is referenced.[1]

Researchers requiring detailed spectroscopic analysis would need to perform these experiments or acquire the data from the listed sources.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are not available in the literature. However, standard methodologies can be applied.

General Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the experimental characterization of a novel compound.

Caption: A generalized workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.

Melting Point Determination

A standard method for determining the melting point involves using a calibrated melting point apparatus. A small, powdered sample of the purified compound is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded.

Solubility Assessment

The solubility of the compound would be determined in various solvents (e.g., water, ethanol, DMSO, acetone) at a controlled temperature. A common method involves adding a known excess of the solid compound to a fixed volume of the solvent. The mixture is agitated until equilibrium is reached, after which the undissolved solid is removed by filtration or centrifugation. The concentration of the dissolved compound in the supernatant is then quantified using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Biological Activity and Signaling Pathways

A comprehensive search of the available scientific literature did not yield any specific studies on the biological activity or signaling pathways associated with this compound. While research exists on the biological activities of other isochromanone derivatives, this information cannot be directly extrapolated to the title compound without experimental validation.

Conclusion

This compound is a compound for which a significant amount of fundamental physicochemical data remains to be experimentally determined. The available computed data provides a theoretical baseline for researchers. Further experimental work is necessary to elucidate its precise physical properties, which are critical for its potential applications in drug development and other scientific fields. The absence of biological activity data also represents a significant knowledge gap, indicating an opportunity for future research to explore the pharmacological potential of this molecule.

References

An In-depth Technical Guide to 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one. The information is curated for professionals in the fields of chemical research and drug development.

Chemical Identity and Structure

IUPAC Name: 6,7-dimethoxy-1,4-dihydroisochromen-3-one[1]

Synonyms: 6,7-dimethoxyisochroman-3-one, this compound[1]

Molecular Formula: C₁₁H₁₂O₄[1]

Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral data for this compound is presented below.

| Property | Value | Reference |

| Molecular Weight | 208.21 g/mol | [1] |

| CAS Number | 16135-41-4 | [1] |

| Appearance | Solid or liquid | [2] |

| Purity | ≥99.90% (commercially available) | [2] |

| Moisture Content | ≤0.001% (commercially available) | [2] |

| Impurity | ≤0.1% (commercially available) | [2] |

| FTIR (KBr Wafer) | Data available | [1] |

| ATR-IR | Data available | [1] |

| Vapor Phase IR | Data available | [1] |

| Mass Spectrometry (MS-MS) | Data available | [1] |

Synthesis Protocols

A documented synthesis for a similar compound, (±)-trans-6,7-Dimethoxy-1-oxo-3-(2-thienyl)isochroman-4-carboxylic acid, provides a valuable template. This synthesis proceeds via the reaction of 6,7-dimethoxyhomophthalic anhydride with thiophene-2-carboxaldehyde.

Hypothetical Synthesis of this compound:

A potential pathway to the target molecule could involve the reduction of the related dione, 6,7-dimethoxy-isochroman-1,3-dione.

Caption: Hypothetical synthesis workflow for this compound.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited in publicly available literature. However, the broader class of isocoumarins and dihydroisocoumarins are known to exhibit a wide range of biological activities.

Structurally related compounds containing the 6,7-dimethoxy-tetrahydroisoquinoline core have been investigated for their potential as anticancer agents. For instance, derivatives have been synthesized and evaluated for their ability to overcome multidrug resistance in cancer cells.[1] Additionally, some isoquinoline derivatives have shown antiproliferative effects in hepatocellular carcinoma models.

Furthermore, various substituted isoquinoline and isocoumarin analogs have been explored for their antimicrobial properties. Studies on related structures have demonstrated moderate to good antimicrobial activity.

Given the diverse bioactivities of the isocoumarin scaffold, it is plausible that this compound could interact with various cellular signaling pathways. However, without specific experimental data, any proposed mechanism would be purely speculative. Further research is required to elucidate the specific biological targets and mechanisms of action for this compound.

The following diagram illustrates a generalized representation of how a bioactive compound might influence cellular signaling, a concept that could be applicable to the future investigation of this compound.

Caption: Generalized signaling pathway for a bioactive compound.

Conclusion and Future Directions

This compound is a defined chemical entity with potential for further investigation. While its synthesis can be reasonably proposed based on established chemical principles, detailed experimental validation is necessary. The biological activity of this specific compound remains largely unexplored, but the known bioactivities of the broader isocoumarin class suggest that it may possess interesting pharmacological properties. Future research should focus on developing a robust and scalable synthesis, followed by comprehensive screening for anticancer, antimicrobial, and other biological activities. Elucidation of its mechanism of action and interaction with cellular signaling pathways will be crucial in determining its potential as a lead compound in drug discovery.

References

"molecular weight and formula of 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one"

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one, a member of the isochromanone class of compounds, is a molecule of interest in medicinal chemistry due to the established biological activities of related isocoumarin and dihydroisocoumarin derivatives. These activities include potential anticancer, antimicrobial, and immunomodulatory effects. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a proposed synthetic pathway with detailed experimental protocols, and a discussion of its potential biological significance based on related compounds.

Core Data Presentation

The fundamental physicochemical properties of this compound are summarized in the table below. This information is critical for its identification, characterization, and application in a research setting.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₄ | PubChem[1] |

| Molecular Weight | 208.21 g/mol | PubChem[1] |

| CAS Number | 16135-41-4 | PubChem |

| Appearance | Solid (predicted) | --- |

| IUPAC Name | 6,7-dimethoxy-1,4-dihydroisochromen-3-one | PubChem[1] |

Spectroscopic Data Summary

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. The following table summarizes the key available spectral data.

| Spectroscopic Technique | Key Data Points | Source |

| ¹H NMR | Data available on PubChem | PubChem |

| ¹³C NMR | Data available on PubChem | PubChem |

| Infrared (IR) Spectroscopy | Data available on PubChem | PubChem |

| Mass Spectrometry (MS-MS) | Precursor: 209.0808; Fragments: 194.1, 191, 181.3 | PubChem |

Proposed Synthesis and Experimental Protocols

While a specific published synthesis for this compound has not been identified in the reviewed literature, a plausible synthetic route can be proposed based on the synthesis of structurally similar compounds, such as 3-alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids.[2] The proposed synthesis involves the reduction of a suitable precursor. A more direct, albeit currently hypothetical, approach would be the targeted synthesis from 2-formyl-4,5-dimethoxyphenylacetic acid.

Proposed Synthetic Pathway

A potential synthetic route is outlined below. This pathway is adapted from established methods for synthesizing the isochromanone core.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following are detailed, generalized experimental protocols for the key steps in the proposed synthesis and for the characterization of the final product.

1. Synthesis of 2-Formyl-4,5-dimethoxyphenylacetic acid (Intermediate 1)

-

Materials: 3,4-Dimethoxyphenylacetic acid, hexamethylenetetramine (hexamine), trifluoroacetic acid (TFA).

-

Procedure:

-

To a solution of 3,4-dimethoxyphenylacetic acid in trifluoroacetic acid, add hexamethylenetetramine in portions at 0 °C.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

-

2. Synthesis of this compound (Final Product)

-

Materials: 2-Formyl-4,5-dimethoxyphenylacetic acid, sodium borohydride (NaBH₄), methanol (MeOH).

-

Procedure:

-

Dissolve 2-formyl-4,5-dimethoxyphenylacetic acid in methanol.

-

Cool the solution to 0 °C and add sodium borohydride portion-wise.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Quench the reaction by the addition of dilute hydrochloric acid until the pH is acidic.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the residue by column chromatography (silica gel) to obtain the final product.

-

3. Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the solid sample using a Fourier-transform infrared (FTIR) spectrometer, typically employing a KBr pellet or an ATR accessory.

-

Identify characteristic absorption bands, particularly the lactone carbonyl stretch.

-

-

Mass Spectrometry (MS):

-

Analyze the sample using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique (e.g., ESI or APCI) to determine the exact mass and confirm the molecular formula.

-

Perform MS/MS fragmentation analysis to further support the structural assignment.

-

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited, the broader class of isocoumarins and their dihydro derivatives has been reported to exhibit a range of pharmacological activities, including anticancer properties.[2] Studies on related compounds suggest that they may induce cytotoxicity in cancer cell lines. A structurally related compound, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, has been shown to attenuate colon carcinogenesis by blocking the IL-6/JAK2/STAT3 signaling pathway.[3]

The potential mechanism of action for isochromanone derivatives could involve the induction of apoptosis in cancer cells.

Caption: Hypothesized signaling pathway for the anticancer activity.

Experimental Workflow for Biological Evaluation

To investigate the potential anticancer properties of this compound, a standard experimental workflow would be employed.

Caption: Experimental workflow for assessing anticancer activity.

Conclusion

This compound is a compound with a well-defined chemical structure and physicochemical properties. While direct synthetic and biological data are sparse, plausible synthetic routes can be derived from related compounds. The isochromanone scaffold suggests potential for biological activity, particularly in the area of oncology. Further research is warranted to synthesize this compound, confirm its structure, and thoroughly evaluate its pharmacological profile and mechanism of action. This technical guide provides a foundational resource for researchers embarking on the study of this and related isochromanone derivatives.

References

An In-depth Technical Guide to the Spectral Data of 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one (also known as 6,7-dimethoxy-3-isochromanone). This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical analysis, offering detailed spectral data, experimental protocols, and insights into its potential biological significance.

Core Compound Information

This compound is a heterocyclic compound with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol .[1] Its structure features a dihydroisochromenone core with two methoxy groups on the aromatic ring, which are common moieties in various biologically active natural products.

Spectral Data Summary

The following tables summarize the key spectral data for this compound, providing a quantitative basis for its identification and characterization. While direct experimental spectra are referenced, predicted values based on the analysis of structurally similar compounds are also included to offer a comprehensive analytical profile.

Table 1: ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 6.8 - 7.0 | s | - |

| H-8 | 6.7 - 6.9 | s | - |

| O-CH₂ (C1) | 5.2 - 5.4 | s | - |

| C-CH₂ (C4) | 3.6 - 3.8 | s | - |

| OCH₃ (C6) | 3.8 - 3.9 | s | - |

| OCH₃ (C7) | 3.8 - 3.9 | s | - |

Note: Predicted values are based on spectral data of structurally related isochromanones. The singlet nature of the aromatic protons and the methylene groups is due to the substitution pattern.

Table 2: ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C3) | 170 - 175 |

| C-6 | 148 - 152 |

| C-7 | 148 - 152 |

| C-4a | 125 - 130 |

| C-8a | 120 - 125 |

| C-5 | 110 - 115 |

| C-8 | 108 - 112 |

| O-CH₂ (C1) | 68 - 72 |

| OCH₃ (C6/C7) | 55 - 57 |

| C-CH₂ (C4) | 30 - 35 |

Note: The chemical shifts are influenced by the methoxy substituents and the lactone functionality.

Table 3: Infrared (IR) Spectral Data

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Lactone) | 1720 - 1740 |

| C-O-C (Ether) | 1250 - 1270 and 1030 - 1050 |

| C=C (Aromatic) | 1600 - 1620 and 1500 - 1520 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

Note: The strong absorption band in the region of 1720-1740 cm⁻¹ is a key indicator of the lactone carbonyl group.

Table 4: Mass Spectrometry (MS) Data

| Ion | Predicted m/z |

| [M]⁺ | 208.07 |

| [M-CH₃]⁺ | 193.05 |

| [M-OCH₃]⁺ | 177.05 |

| [M-CO]⁺ | 180.08 |

| [M-CH₂O]⁺ | 178.06 |

Note: The fragmentation pattern is expected to involve the loss of methoxy and carbonyl groups, which are characteristic of this class of compounds.

Experimental Protocols

Detailed methodologies for the synthesis and spectral analysis of this compound are provided below.

Synthesis Protocol: Pictet-Spengler Type Reaction

A plausible and commonly employed synthetic route to this compound involves the reaction of a substituted phenylethylamine with a carbonyl compound, followed by cyclization. A more direct approach for the isochromanone core is the reaction of a substituted phenylacetic acid with formaldehyde.

Materials:

-

3,4-Dimethoxyphenylacetic acid

-

Formaldehyde (37% aqueous solution)

-

Hydrochloric acid (concentrated)

-

Toluene

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

A mixture of 3,4-dimethoxyphenylacetic acid and an excess of aqueous formaldehyde is prepared in toluene.

-

Concentrated hydrochloric acid is added dropwise to the stirred mixture at room temperature.

-

The reaction mixture is then heated to reflux for several hours, with azeotropic removal of water.

-

After cooling, the organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Synthesis workflow for this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

-

The sample is dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Data processing involves Fourier transformation and baseline correction.

Infrared (IR) Spectroscopy:

-

IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

Samples can be analyzed as a KBr pellet, a thin film on NaCl plates, or using an Attenuated Total Reflectance (ATR) accessory.

-

The spectral range is typically 4000-400 cm⁻¹, and data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

Mass spectra are acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

-

High-resolution mass spectrometry (HRMS) is used for accurate mass determination and elemental composition analysis.

-

Data is reported as a mass-to-charge ratio (m/z).

Workflow for the spectroscopic analysis of the target compound.

Biological Context and Potential Signaling Pathways

Isochromanone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3][4] While specific studies on this compound are limited, its structural similarity to other biologically active molecules suggests potential therapeutic applications.

Notably, the structurally related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold has been investigated for its ability to overcome multidrug resistance (MDR) in cancer cells. MDR is a significant challenge in cancer chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells.

The proposed mechanism of action for related compounds involves the inhibition of these efflux pumps, thereby increasing the intracellular concentration of anticancer drugs and restoring their efficacy. This suggests that this compound could potentially modulate similar pathways.

Putative mechanism for overcoming multidrug resistance.

This guide provides a foundational understanding of the spectral properties and potential synthesis of this compound. The provided data and protocols are intended to facilitate further research and application of this compound in various scientific and developmental fields.

References

- 1. This compound | C11H12O4 | CID 335610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of isochromanone containing natural products from myxobacteria - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of isochromanone containing natural products from myxobacteria - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01926D [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to 6,7-dimethoxy-3-isochromanone (CAS 16135-41-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 6,7-dimethoxy-3-isochromanone (CAS number 16135-41-4), including its synthesis and spectral characterization. Currently, there is limited publicly available information regarding the specific biological activities of this compound, suggesting its primary role as a synthetic intermediate in organic chemistry.

Core Chemical and Physical Properties

6,7-dimethoxy-3-isochromanone, also known as 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one, is a heterocyclic compound belonging to the isochromanone class. Its core structure consists of a bicyclic system with a lactone functional group.

Table 1: Physicochemical Properties of 6,7-dimethoxy-3-isochromanone

| Property | Value | Source |

| CAS Number | 16135-41-4 | [1][2] |

| Molecular Formula | C₁₁H₁₂O₄ | [1][2] |

| Molecular Weight | 208.21 g/mol | [1][2] |

| IUPAC Name | 6,7-dimethoxy-1,4-dihydroisochromen-3-one | [1] |

| Melting Point | 105-106.5°C | [2] |

| Boiling Point (Predicted) | 343.85 °C | The Good Scents Company |

| LogP (Predicted) | 1.2 | [1] |

| Water Solubility (Predicted) | 1.191e+004 mg/L | The Good Scents Company |

| Appearance | Off-white powder | [2] |

| Purity | 98% | [2] |

Synthesis and Experimental Protocols

The synthesis of 6,7-dimethoxy-3-isochromanone can be achieved through various synthetic routes, often involving the cyclization of a substituted phenylacetic acid derivative. A general methodology for the synthesis of related 3,4-dihydroisocoumarins involves the reaction of a homophthalic anhydride with an aldehyde.[3][4]

A relevant synthesis of a precursor to the natural product Quassimarin involves 6,7-dimethoxy-3-isochromanone as an intermediate.[5] While a detailed, step-by-step protocol for this specific compound is not fully elaborated in the available literature, a general experimental workflow can be inferred.

General Experimental Workflow for Synthesis

The synthesis of isochromanone derivatives often follows a pathway involving the formation of a homophthalic anhydride followed by condensation and cyclization.

Methodology for Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about its connectivity and stereochemistry.[1][3][4]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. A characteristic strong absorption band for the lactone carbonyl group (C=O) is expected around 1715-1730 cm⁻¹.[1][6]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[1]

-

X-ray Crystallography: For crystalline materials, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure.[5]

Spectroscopic Data

The following tables summarize the key spectroscopic data for 6,7-dimethoxy-3-isochromanone.

Table 2: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not explicitly detailed in search results |

Table 3: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| Data not explicitly detailed in search results |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 208.07 | [M]+ (Calculated for C₁₁H₁₂O₄)[1] |

| 194.1 | Fragment |

| 191 | Fragment |

| 181.3 | Fragment |

Table 5: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| ~1720 | C=O stretch (lactone)[6] |

| Other characteristic peaks for C-O, C-H, and aromatic C=C bonds would be expected |

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and databases did not reveal any specific, peer-reviewed studies on the biological or pharmacological activities of 6,7-dimethoxy-3-isochromanone (CAS 16135-41-4). While the broader class of isochroman derivatives has been reported to exhibit various biological activities, including antimicrobial, antifungal, and anti-inflammatory properties, no such data is currently available for this specific molecule.[7]

Due to the lack of information on its biological targets, there are no known signaling pathways associated with 6,7-dimethoxy-3-isochromanone.

Conclusion

References

- 1. This compound | C11H12O4 | CID 335610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6,7-DIMETHOXY-3-ISOCHROMANONE | | INDOFINE Chemical Company [indofinechemical.com]

- 3. mdpi.com [mdpi.com]

- 4. preprints.org [preprints.org]

- 5. DSpace [dr.lib.iastate.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Isocoumarin Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isocoumarins, a significant class of naturally occurring lactones, and their synthetic derivatives are at the forefront of medicinal chemistry and drug discovery. Characterized by a 1H-2-benzopyran-1-one core structure, these compounds exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1] This technical guide offers a comprehensive overview of these biological activities, presenting key quantitative data, detailed experimental protocols for their evaluation, and insights into the underlying signaling pathways.

Anticancer Activity

Isocoumarin derivatives have demonstrated considerable cytotoxic effects against a variety of cancer cell lines.[1] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways implicated in cancer progression.[1]

Quantitative Data: Anticancer Activity of Isocoumarin Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected isocoumarin derivatives against various cancer cell lines, highlighting their potential as scaffolds for developing novel anticancer agents.[1]

| Compound | Cancer Cell Line | IC50 (µM) |

| Isocoumarin Derivative A | MCF-7 (Breast) | 8.30[1] |

| Isocoumarin Derivative B | MCF-7 (Breast) | 11.29[1] |

| Versicoumarins A | MCF-7 (Breast) | 4.0[2] |

| Isocoumarin Derivative C | HCT-116 (Colon) | 1.28[1] |

| Isocoumarin Derivative D | HepG2 (Liver) | 3.74[1] |

| Coumarin Derivative 4d | Hep-G2 (Liver) | 1.89 |

| Coumarin Derivative 4e | Hep-G2 (Liver) | 5.327 |

| Coumarin Derivative 6a | Hep-G2 (Liver) | 5.715 |

| Coumarin Derivative 6c | Hep-G2 (Liver) | 10.339 |

| Isocoumarin Derivative E | A549 (Lung) | 5.18[1] |

| Versicoumarins A | A549 (Lung) | 3.8[2] |

| Isocoumarin-triazole hybrid | PC3 (Prostate) | 0.34[1] |

| Compound 1 | PC-3 (Prostate) | 3.56 |

| Coumarin-pyrazole hybrid | DU-145 (Prostate) | 7[1] |

| Compound 15 | MCF-7 (Breast) | 1.24 |

| Compound 1 | MDA-MB-231 (Breast) | 8.5 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

Isocoumarin derivative stock solutions (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2]

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours.[2]

-

Compound Treatment: Prepare serial dilutions of the isocoumarin derivatives in culture medium.[1] After 24 hours, replace the medium with 100 µL of the diluted compounds.[1] Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).[1]

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.[2]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[1][2]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][2]

-

Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.[1] The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[1]

Caption: Workflow for determining cytotoxicity using the MTT assay.

Signaling Pathways in Anticancer Activity

Apoptosis Induction: Isocoumarin derivatives can induce apoptosis (programmed cell death) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]

References

Natural vs. Synthetic Isocoumarins: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocoumarins, a class of 1H-2-benzopyran-1-one compounds, represent a significant area of interest in medicinal chemistry due to their wide range of biological activities.[1][2] Found in diverse natural sources such as fungi, bacteria, and plants, these secondary metabolites have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.[1][2] Concurrently, advances in synthetic organic chemistry have enabled the creation of novel isocoumarin derivatives, offering the potential for enhanced potency, selectivity, and improved pharmacokinetic profiles. This technical guide provides a comprehensive comparative analysis of natural and synthetic isocoumarins, focusing on their biological activities supported by quantitative data, detailed experimental protocols for their synthesis and evaluation, and insights into their mechanisms of action through key signaling pathways.

Introduction to Isocoumarins

Isocoumarins are structural isomers of coumarins, distinguished by the inverted orientation of the lactone ring.[3] This structural feature is central to their diverse biological functions. The isocoumarin scaffold is often substituted at various positions, with the C-3 position being a common site for alkyl or phenyl groups, and the C-6 and C-8 positions frequently oxygenated.[1][3] This structural diversity, both in naturally occurring and synthetically derived isocoumarins, contributes to their broad spectrum of pharmacological activities.[1]

Natural Isocoumarins: These compounds are primarily products of the polyketide synthase (PKS) pathway in microorganisms and plants.[1][2] Endophytic fungi have emerged as a particularly rich source of novel and bioactive isocoumarins.[3]

Synthetic Isocoumarins: The isocoumarin framework is a key target for synthetic chemists.[2] Various synthetic strategies have been developed, including transition-metal-catalyzed reactions and multi-component reactions, to generate libraries of isocoumarin derivatives for structure-activity relationship (SAR) studies.[4][5]

Comparative Biological Activities: A Quantitative Overview

The therapeutic potential of isocoumarins is underscored by their activity against a range of diseases. This section provides a comparative summary of the biological activities of selected natural and synthetic isocoumarins, with quantitative data presented in the following tables.

Anticancer Activity

Isocoumarins have demonstrated significant cytotoxic effects against various cancer cell lines, often through the induction of apoptosis and inhibition of key signaling pathways.[6]

| Table 1: Anticancer Activity of Natural Isocoumarins | |||

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Versicoumarin A | MCF-7 (Breast) | 4.0 | [7] |

| Versicoumarin A | A549 (Lung) | 3.8 | [7] |

| Unnamed Isocoumarin | MIA-PaCa-2 (Pancreatic) | 1.63 | [8] |

| Unnamed Isocoumarin | AsPC-1 (Pancreatic) | 5.53 | [8] |

| Aspergisocoumarin A | MDA-MB-435 | 5.08 | [8] |

| Aspergisocoumarin B | MDA-MB-435 | 4.98 | [8] |

| (R)-(-)-5-hydroxymellein | Triple Negative Breast Cancer Lines | Proliferation Inhibition | [9] |

| Isocoumarin Derivative | L-929 (Mouse Fibroblast) | 3.7 | [2] |

| Table 2: Anticancer Activity of Synthetic Isocoumarins | |||

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Fluorinated Coumarin-based Derivative | MCF-7 (Breast) | 8.30 | [10] |

| Coumarin Sulfonamide Derivative | MCF-7 (Breast) | 10.62 | [10] |

| Isocoumarin-triazole hybrid | PC3 (Prostate) | 0.34 | [11] |

| Coumarin-pyrazole hybrid | DU-145 (Prostate) | 7 | [11] |

| SM-3 | A549 (Lung) | 72.74 | [12] |

| SM-3 | H292 (Lung) | 67.66 | [12] |

| SM-3 | H460 (Lung) | 43.24 | [12] |

Antimicrobial Activity

Several isocoumarins exhibit potent activity against a range of pathogenic bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.

| Table 3: Antimicrobial Activity of Natural Isocoumarins | |||

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Dihydroisocoumarin Derivative | Staphylococcus aureus | 20 | [3] |

| Dihydroisocoumarin Derivative | Bacillus cereus | 20 | [3] |

| Isocoumarin Derivative 201 | Staphylococcus aureus | 5 | [3] |

| Isocoumarin Derivative 201 | Streptococcus pneumoniae | 10 | [3] |

| Isocoumarin Derivative 167 | Fusarium oxysporum | 20 | [3] |

| 4-chloro-6-hydroxymellein | Staphylococcus aureus | 1.00 | [13] |

| 4-chloro-6-hydroxymellein | Bacillus licheniformis | 0.8 | [13] |

| Table 4: Antimicrobial Activity of Synthetic Isocoumarins | |||

| Compound | Microorganism | MIC (µM) | Reference |

| DFC5 | Aerobic bacteria | 1.23 - 2.60 | [14] |

| Coumarin α-aminophosphonate | Acinetobacter baumannii | 2 - 8.3 | [8] |

| Coumarin α-aminophosphonate | Pseudomonas aeruginosa | 2 - 8.3 | [8] |

| Isocoumarin derivative of Ibuprofen | Various fungi and bacteria | Active | [15] |

| Isocoumarin derivative of Naproxen | Various fungi and bacteria | Active | [15] |

Anti-inflammatory Activity

Isocoumarins have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory mediators and modulation of key signaling pathways.

| Table 5: Anti-inflammatory Activity of Natural Isocoumarins | |||

| Compound | Assay | IC50 (µM) | Reference |

| Isocoumarin Derivative 293 | COX-2 Inhibition | 6.51 | [3] |

| Isocoumarin Derivative 292 | NO Production Inhibition | 15.8 | [3] |

| Setosphamarin A | NO Production Inhibition | 23.17 | [16] |

| Setosphamarin B | NO Production Inhibition | 35.79 | [16] |

| Ravenelin (Xanthone) | NO Production Inhibition | 6.27 | [16] |

| Table 6: Anti-inflammatory Activity of Synthetic Isocoumarins | |||

| Compound | Assay | IC50 (µM) | Reference |

| Simple Coumarin 4 | 5-LOX Inhibition | < 20 | [17] |

| Simple Coumarin 15 | NO Production Inhibition | < 10 | [17] |

| Isofraxidin | NO, PGE2, TNF-α, IL-6 Inhibition | - | [18] |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of isocoumarins stem from their ability to modulate key cellular signaling pathways.

Biosynthesis of Natural Isocoumarins

The biosynthesis of fungal isocoumarins primarily follows the polyketide synthase (PKS) pathway.[1][2] This involves the iterative condensation of acetyl-CoA and malonyl-CoA units by a multi-domain enzyme, the PKS, to form a poly-β-keto chain. This chain then undergoes cyclization and tailoring reactions to yield the final isocoumarin structure.[19]

Caption: Fungal isocoumarin biosynthesis via the Polyketide Synthase (PKS) pathway.

Synthetic Pathways to Isocoumarins

A variety of synthetic methods have been developed to access the isocoumarin scaffold. Rhodium-catalyzed C-H activation/annulation is an efficient modern strategy.[4]

Caption: General workflow for the Rhodium-catalyzed synthesis of isocoumarins.

Wnt Signaling Pathway Inhibition

The Wnt signaling pathway is crucial in embryonic development and its aberrant activation is linked to cancer.[9][20] Certain natural isocoumarins, such as (R)-(-)-5-hydroxymellein, have been identified as specific inhibitors of this pathway, particularly targeting upstream components.[9][21]

Caption: Isocoumarin inhibition of the canonical Wnt signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and biological evaluation of isocoumarins.

Synthesis of 3-Substituted Isocoumarins via Sonogashira Coupling and Cyclization

This protocol describes a general procedure for the synthesis of 3-substituted isocoumarins from 2-iodobenzoic acid and a terminal alkyne.[1]

-

Materials:

-

Substituted 2-iodobenzoic acid

-

Terminal alkyne

-

Pd(PPh₃)₂Cl₂

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of the substituted 2-iodobenzoic acid (1.0 eq) and the terminal alkyne (1.2 eq) in DMF, add Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.1 eq), and TEA (3.0 eq).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with EtOAc (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product, a 2-alkynylbenzoate intermediate, undergoes spontaneous intramolecular cyclization.

-

Purify the resulting isocoumarin derivative by silica gel column chromatography using a suitable eluent system (e.g., hexane/EtOAc).

-

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[22]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Isocoumarin test compound

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the isocoumarin in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 24-72 hours. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from a dose-response curve.

-

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Isocoumarin test compound

-

96-well microtiter plates

-

Standardized microbial inoculum

-

Positive control antibiotic (e.g., ciprofloxacin, amphotericin B)

-

Resazurin or INT dye (optional, for viability indication)

-

-

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the isocoumarin in the broth medium directly in the 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Visualization (Optional): Add a viability indicator like resazurin or INT to visualize the results. A color change indicates microbial growth.

-

Conclusion and Future Perspectives

Isocoumarins, both from natural and synthetic origins, present a rich and diverse chemical space for the discovery and development of new therapeutic agents. Natural isocoumarins continue to provide novel scaffolds with potent biological activities. Synthetic methodologies, on the other hand, offer the means to systematically explore the structure-activity relationships and optimize the pharmacological properties of these compounds. The comparative data and detailed protocols provided in this guide aim to facilitate further research in this exciting field. Future efforts should focus on the elucidation of the mechanisms of action of novel isocoumarins, the development of more efficient and selective synthetic strategies, and the preclinical and clinical evaluation of the most promising candidates. The continued exploration of the chemical and biological diversity of isocoumarins holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naturally Occurring Isocoumarins Derivatives from Endophytic Fungi: Sources, Isolation, Structural Characterization, Biosynthesis, and Biological Activities | MDPI [mdpi.com]

- 4. Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isocoumarin synthesis [organic-chemistry.org]

- 6. Exploring the anticancer potential and mechanisms of action of natural coumarins and isocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08245D [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Isolation and Identification of Isocoumarin Derivatives With Specific Inhibitory Activity Against Wnt Pathway and Metabolome Characterization of Lasiodiplodia venezuelensis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial Activity of Dihydroisocoumarin Isolated from Wadi Lajab Sediment-Derived Fungus Penicillium chrysogenum: In Vitro and In Silico Study [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and antimicrobial activities of some isocoumarin and dihydroisocoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-Inflammatory Properties of Oxygenated Isocoumarins and Xanthone from Thai Mangrove-Associated Endophytic Fungus Setosphaeria rostrata - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Anti-inflammatory activity of natural coumarin compounds from plants of the Indo-Gangetic plain [aimspress.com]

- 19. benchchem.com [benchchem.com]

- 20. Frontiers | Isolation and Identification of Isocoumarin Derivatives With Specific Inhibitory Activity Against Wnt Pathway and Metabolome Characterization of Lasiodiplodia venezuelensis [frontiersin.org]

- 21. Isolation and Identification of Isocoumarin Derivatives With Specific Inhibitory Activity Against Wnt Pathway and Metabolome Characterization of Lasiodiplodia venezuelensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 6,7-Dimethoxyisochroman-3-one

This technical guide provides an in-depth overview of 6,7-dimethoxyisochroman-3-one, a heterocyclic organic compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document covers the compound's nomenclature, physicochemical properties, a representative synthesis protocol, and an exploration of its potential biological activities based on structurally related molecules.

Nomenclature and Synonyms

6,7-Dimethoxyisochroman-3-one is known by several names in scientific literature and chemical databases. A comprehensive list of its synonyms is provided below to facilitate thorough literature searches and unambiguous identification.

Table 1: Synonyms and Identifiers for 6,7-Dimethoxyisochroman-3-one

| Type | Identifier |

| IUPAC Name | 6,7-dimethoxy-1,4-dihydroisochromen-3-one[1] |

| CAS Number | 16135-41-4[1] |

| Molecular Formula | C₁₁H₁₂O₄[1] |

| PubChem CID | 335610[1] |

| Depositor-Supplied Synonyms | 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one, 6,7-dimethoxyisochroman-3-one, 6,7-dimethoxy-3-isochromanone, 3H-2-Benzopyran-3-one, 1,4-dihydro-6,7-dimethoxy-[1] |

Physicochemical Properties

The fundamental physicochemical properties of 6,7-dimethoxyisochroman-3-one are crucial for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Data for 6,7-Dimethoxyisochroman-3-one

| Property | Value |

| Molecular Weight | 208.21 g/mol [1] |

| Exact Mass | 208.07355886 Da[1] |

| XLogP3 | 1.2[1] |

| Hydrogen Bond Donor Count | 0[1] |

| Hydrogen Bond Acceptor Count | 4[1] |

| Rotatable Bond Count | 2[1] |

| Topological Polar Surface Area | 44.8 Ų[1] |

| Heavy Atom Count | 15[1] |

| Complexity | 241[1] |

Experimental Protocols: Synthesis

Protocol: Synthesis of a 6,7-Dimethoxyisochromanone Derivative

Objective: To synthesize a 3-substituted-6,7-dimethoxyisochromanone derivative.

Materials:

-

6,7-Dimethoxyhomophthalic anhydride

-

An aliphatic aldehyde (e.g., octanal, decanal)[2]

-

4-(Dimethylamino)pyridine (DMAP)[2]

-

Dry chloroform

-

10% Sodium hydrogen carbonate solution

-

10% Hydrochloric acid

-

Ethyl acetate

-

Sodium sulfate

Procedure:

-

To a mixture of 6,7-dimethoxyhomophthalic anhydride (1.0 equivalent) and an aliphatic aldehyde (0.9-1.0 equivalent) in dry chloroform, add 4-(dimethylamino)pyridine (DMAP) (0.9-1.0 equivalent).[2]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, extract the reaction mixture with a 10% sodium hydrogen carbonate solution.

-

Acidify the aqueous layer to a pH of 3 with 10% hydrochloric acid.

-

Extract the acidified aqueous layer with ethyl acetate.

-

Dry the organic layer with sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by fractional crystallization or column chromatography to isolate the desired isochromanone derivative.[2]

Putative Biological Activities and Signaling Pathways

Direct experimental data on the biological activity of 6,7-dimethoxyisochroman-3-one is limited in the public domain. However, the isochromanone scaffold is present in numerous natural and synthetic compounds with significant biological activities. Furthermore, structurally related compounds, such as other isochromanone derivatives and tetrahydroisoquinolines, have demonstrated potential as anticancer and neuroprotective agents.[4][5][6]

One study on a structurally similar isochromanone, (3R)-5,6,7-trihydroxy-3-isopropyl-3-methylisochroman-1-one, demonstrated its ability to inhibit osteosarcoma growth by inducing apoptosis.[6] This suggests that the isochromanone core may be a valuable pharmacophore for the development of novel anticancer agents. The apoptotic pathway often involves the regulation of pro- and anti-apoptotic proteins and the activation of caspases.[6]

Furthermore, other related heterocyclic compounds have been shown to exert their effects through the modulation of key cellular signaling pathways, such as the Akt/mTOR pathway, which is frequently dysregulated in cancer. The inhibition of this pathway can lead to decreased cell proliferation and survival.

Based on this information from structurally related compounds, a hypothetical mechanism of action for 6,7-dimethoxyisochroman-3-one could involve the induction of apoptosis and the inhibition of pro-survival signaling pathways like Akt/mTOR.

Below is a conceptual workflow for evaluating the cytotoxic potential of a compound like 6,7-dimethoxyisochroman-3-one, along with a putative signaling pathway it might influence.

Conclusion

6,7-Dimethoxyisochroman-3-one is a well-defined chemical entity with potential for further investigation in the field of medicinal chemistry. While direct biological data is sparse, the known activities of structurally related compounds suggest that it may possess valuable pharmacological properties, particularly in the area of oncology. The synthetic route to its core structure is accessible, allowing for the generation of material for further biological evaluation. Future research should focus on the direct assessment of its cytotoxicity, mechanism of action, and potential therapeutic applications. This guide serves as a foundational resource to stimulate and support such future investigations.

References

- 1. This compound | C11H12O4 | CID 335610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids [mdpi.com]

- 3. preprints.org [preprints.org]

- 4. Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6,7-Dimethoxyisochroman | Benchchem [benchchem.com]

- 6. (3R)-5,6,7-trihydroxy-3-isopropyl-3-methylisochroman-1-one inhibited osteosarcoma growth by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Potential Pharmacological Activities of Dihydroisocoumarins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroisocoumarins, a class of naturally occurring lactone derivatives, have garnered significant attention in the field of pharmacology due to their diverse and potent biological activities. These compounds, isolated from a variety of natural sources including fungi, plants, and insects, possess a 3,4-dihydro-1H-isochromen-1-one core structure. The wide range of pharmacological effects exhibited by dihydroisocoumarins, including anticancer, antimicrobial, and anti-inflammatory properties, makes them promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core pharmacological activities of dihydroisocoumarins, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Anticancer Activity

Dihydroisocoumarins have demonstrated significant cytotoxic effects against various cancer cell lines. Their anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways.

Quantitative Data: In Vitro Anticancer Activity of Dihydroisocoumarins

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 4-hydroxy-3-oxo-1,3-dihydro-isobenzofuran-5-carboxylic acid octadeca-6,9,12-trienyl ester | MCF-7 (Breast) | MTT | Potent (Specific value not provided) | [1] |

| 4-hydroxy-3-oxo-1,3-dihydro-isobenzofuran-5-carboxylic acid octadeca-6,9,12-trienyl ester | MDA-MB-468 (Breast) | MTT | Potent (Specific value not provided) | [1] |

| 4-hydroxy-3-oxo-1,3-dihydro-isobenzofuran-5-carboxylic acid octadeca-6,9,12-trienyl ester | SK-MEL-28 (Melanoma) | MTT | Potent (Specific value not provided) | [1] |

| 4-hydroxy-3-oxo-1,3-dihydro-isobenzofuran-5-carboxylic acid octadeca-6,9,12-trienyl ester | Malme-3M (Melanoma) | MTT | Potent (Specific value not provided) | [1] |

| Dihydroisocoumarin derivatives 1-3 | KB, HeLa S3, MCF-7, Hep G2, HT-29 | MTT | > 30 | [2] |

Key Signaling Pathways in Anticancer Activity

Dihydroisocoumarins have been shown to exert their anticancer effects by modulating critical signaling pathways involved in cell survival and proliferation, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the dihydroisocoumarin compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Antimicrobial Activity

Several dihydroisocoumarins have been reported to exhibit significant activity against a broad spectrum of pathogenic bacteria and fungi. Their mechanism of action can involve the disruption of microbial membranes or the inhibition of essential enzymes.

Quantitative Data: In Vitro Antimicrobial Activity of Dihydroisocoumarins

| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |

| Biafraecoumarin A | Escherichia coli | Broth Microdilution | 25 | [3] |

| Biafraecoumarin A | Bacillus subtilis | Broth Microdilution | 12.5 | [3] |

| Biafraecoumarin A | Staphylococcus aureus | Broth Microdilution | 25 | [3] |

| Biafraecoumarin A | Candida albicans | Broth Microdilution | 50 | [3] |

| Biafraecoumarin B | Escherichia coli | Broth Microdilution | 50 | [3] |

| Biafraecoumarin B | Bacillus subtilis | Broth Microdilution | 25 | [3] |

| Biafraecoumarin B | Staphylococcus aureus | Broth Microdilution | 50 | [3] |

| Biafraecoumarin B | Candida albicans | Broth Microdilution | 100 | [3] |

| Biafraecoumarin C | Escherichia coli | Broth Microdilution | 100 | [3] |

| Biafraecoumarin C | Bacillus subtilis | Broth Microdilution | 50 | [3] |

| Biafraecoumarin C | Staphylococcus aureus | Broth Microdilution | 100 | [3] |

| Biafraecoumarin C | Candida albicans | Broth Microdilution | >100 | [3] |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

-

Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the dihydroisocoumarin compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Inoculate each well containing the antimicrobial dilutions with the prepared microbial suspension. Include a growth control well (microorganism and broth without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. The results can also be read using a microplate reader.

Anti-inflammatory Activity

Dihydroisocoumarins have been found to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This activity is often linked to the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Quantitative Data: In Vitro Anti-inflammatory Activity of Dihydroisocoumarins

| Compound | Cell Line | Stimulant | Target | IC50 (µM) | Reference | |---|---|---|---|---| | Dihydroisocoumarin derivative 1 | BV2 Microglia | LPS | NO Production | ~40 |[4] | | Dihydroisocoumarin derivative 2 | BV2 Microglia | LPS | NO Production | ~60 |[4] | | Dihydroisocoumarin derivative 3 | BV2 Microglia | LPS | NO Production | ~70 |[4] | | Dihydroisocoumarin derivative 4 | BV2 Microglia | LPS | NO Production | ~50 |[4] | | Dihydroisocoumarin derivative 5 | BV2 Microglia | LPS | NO Production | ~60 |[4] | | Dihydroisocoumarin derivative 6 | BV2 Microglia | LPS | NO Production | ~80 |[4] | | (-)-annulatomarin | - | - | COX-2 Inhibition (%) at 20 µM | >10 |[2] |

Key Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of dihydroisocoumarins are often mediated by the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. Inhibition of these pathways leads to a reduction in the expression of pro-inflammatory genes.

Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production

The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of NO.

Methodology:

-

Cell Culture and Treatment: Plate cells such as RAW 264.7 macrophages or BV2 microglia in a 24-well plate. Pre-treat the cells with various concentrations of dihydroisocoumarin compounds for 1-2 hours before stimulating with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL).

-

Incubation: Incubate the cells for 24 hours.

-

Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

-

Griess Reaction: In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.

-

Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Conclusion

Dihydroisocoumarins represent a versatile class of natural products with significant potential for the development of new drugs targeting cancer, microbial infections, and inflammatory diseases. Their diverse mechanisms of action, including the modulation of key signaling pathways and direct inhibitory effects on microbial growth, underscore their therapeutic promise. Further research, including lead optimization and in vivo efficacy studies, is warranted to fully elucidate the clinical potential of these promising compounds. This technical guide provides a foundational understanding of the pharmacological activities of dihydroisocoumarins to aid researchers in their drug discovery and development efforts.

References

- 1. Antimicrobial Activity of Dihydroisocoumarin Isolated from Wadi Lajab Sediment-Derived Fungus Penicillium chrysogenum: In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The interaction between coumarin drugs and DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial dihydroisocoumarins from Crassocephalum biafrae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro and in vivo evaluation of a series of dihydroisocoumarin derivatives conjugated with fatty acids, alcohols, and amines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Review of 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one

Introduction

6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one, also known as 6,7-dimethoxyisochroman-3-one, is a heterocyclic organic compound belonging to the 3,4-dihydroisocoumarin class.[1][2] These lactones are isomers of coumarins and are recognized as important structural motifs in a variety of natural products isolated from sources such as bacteria, fungi, and plants.[2][3] The dihydroisocoumarin scaffold is of significant interest to medicinal and synthetic chemists due to its association with a wide spectrum of biological activities.[3][4] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, synthesis, and the biological potential of its parent class.

Chemical and Physical Properties

The fundamental properties of this compound have been compiled from chemical databases.[1] Key identifiers and computed physical properties are summarized in the table below, providing essential information for researchers and drug development professionals.

| Property | Value | Source |

| IUPAC Name | 6,7-dimethoxy-1,4-dihydroisochromen-3-one | PubChem[1] |

| Synonym | 6,7-dimethoxyisochroman-3-one | PubChem[1] |

| CAS Number | 16135-41-4 | PubChem[1] |

| Molecular Formula | C₁₁H₁₂O₄ | PubChem[1] |

| Molecular Weight | 208.21 g/mol | PubChem[1] |

| Monoisotopic Mass | 208.07355886 Da | PubChem[1] |

| XLogP3 | 1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Spectroscopic Data

Detailed spectroscopic data for the title compound is limited in publicly accessible literature. However, information on spectral techniques used for its characterization is available.

| Data Type | Technique / Instrumentation | Details | Source |

| Mass Spectrometry | MS-MS / Ion Trap | Precursor Type: [M+H]⁺; Precursor m/z: 209.0808; Major Fragments: 181.3, 191, 194.1 | PubChem[1] |

| Infrared (IR) Spectra | FTIR, KBr Wafer | Spectrum available from Maybridge Chemical Company Ltd. | PubChem[1] |

| Infrared (IR) Spectra | ATR-IR, Bio-Rad FTS | Spectrum available from Indofine Chemical Company, Inc. | PubChem[1] |

Synthesis and Experimental Protocols

The synthesis of 3,4-dihydroisocoumarins, including derivatives of the title compound, commonly involves the condensation of a homophthalic anhydride with an aldehyde or ketone.[5][6] This approach serves as a versatile method for accessing the core dihydroisocoumarin structure.

A representative experimental protocol for the synthesis of a 3,4-disubstituted dihydroisocoumarin, which can be adapted for the synthesis of related structures, is detailed below. This process involves the reaction of a homophthalic anhydride with an aldehyde, catalyzed by a base.

Representative Protocol: Synthesis of a 3-Substituted-3,4-dihydroisocoumarin-4-carboxylic acid

-

Reaction Setup: To a solution of the appropriate homophthalic anhydride (e.g., 6,7-dimethoxyhomophthalic anhydride) in a dry solvent such as chloroform, add a slight molar excess (e.g., 1.1 equivalents) of an aldehyde.

-

Catalysis: Add a catalytic amount of a base, such as 4-(dimethylamino)pyridine (DMAP), to the mixture.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored using thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically subjected to an extractive work-up. This may involve washing with a basic aqueous solution (e.g., 10% sodium bicarbonate) to separate the carboxylic acid product.

-

Isolation: The aqueous layer is then acidified (e.g., with 10% hydrochloric acid) to precipitate the product, which is subsequently extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by methods such as fractional crystallization.

Biological and Pharmacological Context

While specific biological activity data for this compound is not extensively documented in the reviewed literature, the broader class of 3,4-dihydroisocoumarins is known for a diverse range of pharmacological effects.[2][3] These compounds have been reported to exhibit antimicrobial, antifungal, anti-inflammatory, cytotoxic, and enzyme inhibitory activities.[4][7][8][9]

The biological potential of these molecules is heavily influenced by the substitution patterns on their basic skeleton.[3][8] For instance, various dihydroisocoumarin derivatives have been shown to inhibit nitric oxide (NO) and prostaglandin E2 (PGE2) production in microglial cells, suggesting anti-neuroinflammatory properties.[9] This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9] Certain derivatives have also been found to interfere with key inflammatory signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway.[9]

The core structure of this compound serves as a valuable scaffold for the development of novel therapeutic agents, and further investigation into its specific biological profile is warranted.

References

- 1. This compound | C11H12O4 | CID 335610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]

- 3. 3,4-Dihydroisocoumarins, Interesting Natural Products: Isolation, Organic Syntheses and Biological Activities [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08245D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. US20050043411A1 - Process for preparing homophthalate derivatives - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Dihydroisocoumarin Derivatives from Marine-Derived Fungal Isolates and Their Anti-inflammatory Effects in Lipopolysaccharide-Induced BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one, a valuable heterocyclic compound for pharmaceutical research and drug development. The described synthetic route is a robust and efficient two-step process commencing from commercially available 3,4-dimethoxyphenylacetic acid (homoveratric acid). The methodology involves an initial chloromethylation of the starting material, followed by an intramolecular cyclization to yield the target isochromanone. This protocol is designed to be accessible to researchers with a foundational knowledge of organic synthesis.

Introduction